molecular formula C12H13N5 B563298 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1216997-87-3

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B563298
CAS No.: 1216997-87-3
M. Wt: 230.289
InChI Key: LAZSIJHHPMHKQI-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Characteristics

This compound possesses a complex heterocyclic structure that defines its chemical and analytical properties. The compound is systematically named as 4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine, reflecting the precise location of deuterium substitution within the molecular framework. The International Union of Pure and Applied Chemistry name emphasizes the trideuteriomethyl group at position 3, which distinguishes this isotopically labeled variant from its hydrogen-containing analog.

The molecular structure encompasses multiple ring systems that contribute to its stability and analytical utility. The core quinoxaline moiety consists of a fused benzene-pyrazine ring system, while the imidazo ring fusion creates the characteristic [4,5-f] arrangement. The InChI identifier InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3 specifically denotes the deuterium substitution pattern, with the /i3D3 notation indicating the isotopic modification at position 3.

The compound exhibits distinct structural features that facilitate its analytical applications. The amino group at position 2 provides basic character, while the three methyl substituents at positions 3, 4, and 8 contribute to its lipophilic properties. The deuterium substitution specifically occurs at the N-methyl group at position 3, where three hydrogen atoms are replaced with deuterium atoms, creating the characteristic mass shift of 3 daltons that enables mass spectrometric differentiation from the parent compound.

Property Value
Molecular Formula C₁₂H₁₀D₃N₅
Molecular Weight 230.28 g/mol
Chemical Abstracts Service Number 1216997-87-3
InChI Key LAZSIJHHPMHKQI-HPRDVNIFSA-N
Canonical Simplified Molecular Input Line Entry System [2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N

Isotopic Labeling Rationale (Deuterium Substitution Patterns)

The deuterium labeling strategy employed in this compound reflects sophisticated analytical chemistry principles designed to optimize mass spectrometric detection and quantification capabilities. Deuterium substitution at the N-methyl position provides several analytical advantages while maintaining chemical similarity to the parent compound. The selection of the N-methyl group for isotopic labeling ensures minimal impact on the compound's physical and chemical properties while providing sufficient mass differentiation for analytical applications.

Deuterated internal standards serve critical functions in analytical methodology, particularly for compensating matrix effects that can compromise quantitative accuracy. The three-deuterium substitution pattern creates a mass shift adequate for clear mass spectrometric separation while avoiding potential complications associated with deuterium-hydrogen exchange reactions that can occur in aqueous environments. This substitution pattern has been specifically designed to maintain the structural integrity and chemical behavior of the parent heterocyclic aromatic amine while enabling precise quantification through isotope dilution mass spectrometry techniques.

The choice of deuterium over other stable isotopes reflects practical considerations in analytical chemistry applications. Deuterium-labeled compounds exhibit virtually identical physical behavior to their hydrogen analogs while differing sufficiently in molecular mass to enable mass spectrometric differentiation. This characteristic makes deuterated compounds particularly valuable as internal standards for liquid chromatography-mass spectrometry analysis, where they can effectively correct for matrix effects and instrumental variations that might otherwise compromise analytical accuracy.

Recent advances in deuteration methodology have enhanced the accessibility and quality of deuterated heterocyclic aromatic amine standards. Scalable deuteration techniques using nanostructured iron catalysts and deuterium oxide under hydrogen pressure have enabled efficient labeling of heterocyclic compounds, including quinoxalines and related structures. These methodological improvements have facilitated the production of high-purity deuterated standards essential for rigorous analytical applications in food safety and toxicology research.

Historical Context of Heterocyclic Aromatic Amine Research

The development of this compound emerges from decades of research into heterocyclic aromatic amines as significant environmental and dietary carcinogens. The discovery of heterocyclic aromatic amines originated from serendipitous observations in the 1970s when Professor Sugimura noticed mutagenic properties in smoke produced during cooking of meat and fish. This observation led to systematic investigations that ultimately identified numerous mutagenic and carcinogenic heterocyclic aromatic amines formed during high-temperature cooking processes.

The historical trajectory of heterocyclic aromatic amine research demonstrates the evolution from initial mutagenicity observations to sophisticated analytical methodologies requiring precise isotopic standards. Early studies established that heterocyclic aromatic amines are potent mutagens toward Salmonella typhimurium, with mutagenic potentials ranging over several orders of magnitude. These compounds exhibit remarkable mutagenic activity, being 100 to 2000-fold stronger than aflatoxins and benzopyrene respectively, necessitating sensitive analytical methods for their detection and quantification.

The parent compound, 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, was identified as one of over 30 different mutagenic heterocyclic aromatic amines found in protein-rich cooked foods. Its formation occurs through Maillard reaction pathways involving free amino acids, proteins, creatinine, reducing sugars, and nucleosides during cooking processes at temperatures typically below 300°C. The compound has been detected in fried beef steak and other cooked meat products, where it contributes to the overall mutagenic and potentially carcinogenic burden associated with well-done meat consumption.

Epidemiological studies have established connections between heterocyclic aromatic amine exposure and increased cancer risk, particularly for colorectal, breast, pancreatic, and prostate cancers. These findings have driven the development of sensitive analytical methods for heterocyclic aromatic amine quantification in both food matrices and biological samples. The need for accurate exposure assessment has necessitated the development of isotopically labeled standards like this compound to enable precise quantification through isotope dilution mass spectrometry approaches.

Modern analytical applications of deuterated heterocyclic aromatic amine standards extend beyond simple quantification to include metabolomics studies and exposure biomarker development. Research has demonstrated the utility of isotope dilution liquid chromatography-tandem mass spectrometry methods using deuterated internal standards for measuring heterocyclic aromatic amines in human urine samples. These applications have revealed significant differences in heterocyclic aromatic amine exposure between smokers and non-smokers, with urinary concentrations serving as biomarkers of recent exposure due to the relatively short half-lives of these compounds in biological systems.

Properties

IUPAC Name

4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of MeIQx-d3 follows a modular approach, beginning with the construction of the imidazo[4,5-f]quinoxaline core and culminating in site-specific deuterium incorporation. Key steps include:

  • Precursor Synthesis : Formation of the quinoxaline backbone with pre-installed methyl groups at positions 4 and 8.

  • Cyclization : Closure of the imidazole ring to yield the non-deuterated intermediate.

  • Deuterium Incorporation : Methylation using deuterated reagents to introduce the trideuteriomethyl group at position 3.

  • Purification : Chromatographic and recrystallization techniques to achieve >95% purity .

Precursor Synthesis and Quinoxaline Backbone Assembly

The quinoxaline core is synthesized via condensation reactions between ortho-diamine derivatives and α-dicarbonyl compounds. For MeIQx-d3, the starting materials include:

  • 2,3-Diamino-4,8-dimethylquinoxaline : Prepared by nitrosation and reduction of 4,8-dimethylquinoxalin-2-amine .

  • Glyoxal or Pyruvaldehyde : Reacted with the diamine to form the quinoxaline ring.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid.

  • Temperature: Reflux at 80–100°C for 6–12 hours.

  • Yield: 60–75% after recrystallization .

Imidazole Ring Formation via Cyclization

Cyclization of the quinoxaline precursor with formamide or cyanamide derivatives generates the imidazo[4,5-f]quinoxaline structure. This step is critical for establishing the heterocyclic framework:

Procedure :

  • The quinoxaline derivative is heated with formamide at 150°C under inert atmosphere.

  • Ammonia is eliminated, forming the imidazole ring.

  • The product is extracted using dichloromethane and purified via silica gel chromatography .

Key Data :

ParameterValue
Reaction Time8–10 hours
Temperature150°C
Yield50–65%

Site-Specific Deuterium Incorporation

Deuterium is introduced at the 3-position via methylation using deuterated methyl iodide (CD₃I). This step ensures isotopic labeling without altering other functional groups:

Methylation Protocol :

  • Substrate : Non-deuterated imidazo[4,5-f]quinoxaline intermediate.

  • Reagent : CD₃I (≥99% isotopic purity).

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Conditions : 60°C for 4–6 hours under nitrogen .

Post-Reaction Workup :

  • Quenching with ice-water.

  • Extraction with ethyl acetate.

  • Drying over anhydrous sodium sulfate.

Yield and Purity :

  • Isolated Yield: 70–80%.

  • Purity: >95% (HPLC) .

Purification and Characterization

Final purification ensures removal of non-deuterated contaminants and reaction byproducts:

Methods :

  • High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile/water gradient.

  • Recrystallization : Ethanol/water mixture at 4°C.

Analytical Data :

PropertyValue
Molecular FormulaC₁₂H₁₀D₃N₅
Molecular Weight230.28 g/mol
Melting Point>260°C
Purity (HPLC)>95%

Spectroscopic Confirmation :

  • ¹H NMR : Absence of proton signal at 3-methyl group (δ 2.5–3.0 ppm).

  • Mass Spectrometry : m/z 230.14 [M+H]⁺ .

Industrial-Scale Considerations

For large-scale production, the process is optimized for cost and efficiency:

  • Deuterated Reagent Recovery : CD₃I is recycled via distillation.

  • Continuous Flow Chemistry : Reduces reaction time and improves yield.

  • Quality Control : In-process checks via FTIR and GC-MS to monitor deuterium incorporation .

Challenges and Mitigation Strategies

  • Isotopic Dilution : Trace protons in CD₃I reduce deuteration efficiency.

    • Solution : Use ultra-high-purity CD₃I (≥99.5%).

  • Byproduct Formation : Over-methylation at adjacent positions.

    • Solution : Controlled stoichiometry (1.1 equiv CD₃I).

Comparative Analysis with Non-Deuterated Analog

ParameterMeIQx-d3Non-Deuterated MeIQx
Molecular Weight230.28 g/mol227.27 g/mol
Retention Time (HPLC)12.3 min12.1 min
Synthetic Yield70–80%75–85%

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoxaline core .

Scientific Research Applications

Food Safety and Toxicology

Detection in Cooked Foods:
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is often analyzed in food samples to assess the risk of exposure to HCAs. Studies have shown that these compounds can form during high-temperature cooking processes such as grilling or frying.

Case Study:
A study utilized ion-trap tandem mass spectrometry to quantify various HCAs in cooked meats, including this compound. The results indicated significant levels of these compounds in grilled samples compared to boiled ones, highlighting the importance of cooking methods on HCA formation .

Cancer Research

Mutagenicity Studies:
Research has demonstrated that this compound exhibits mutagenic properties in laboratory settings. Its effects on DNA have been studied extensively using various model organisms.

Case Study:
In a controlled study involving newborn male B6C3F1 mice injected with varying doses of this compound, researchers observed a significant increase in hepatocellular adenomas after twelve months. The incidence rates were notably higher in treated groups compared to controls . This suggests a direct link between exposure to this HCA and potential carcinogenic outcomes.

Metabolism Studies

Biotransformation Research:
The metabolism of heterocyclic amines like this compound has been a focal point in understanding their biological impact. Studies have explored how these compounds are metabolized in vivo and their resultant metabolites' effects on cellular systems.

Research Findings:
Metabolic studies have indicated that this compound undergoes N-hydroxylation and subsequent conjugation reactions which may influence its mutagenic potential . Understanding these metabolic pathways is crucial for assessing risks associated with dietary exposure.

Summary Table of Applications

Application AreaDescriptionKey Findings
Food SafetyAnalysis of HCAs in cooked foodsSignificant levels found in grilled meats; cooking methods affect HCA formation .
Cancer ResearchInvestigation into mutagenic propertiesIncreased incidence of liver tumors observed in mice exposed to this compound .
Metabolism StudiesStudy of biotransformation pathwaysN-hydroxylation and conjugation reactions identified; implications for mutagenicity assessed .

Mechanism of Action

The mechanism by which 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 exerts its effects involves its metabolic activation. The compound undergoes enzymatic transformations, leading to the formation of reactive intermediates that can bind to DNA and form adducts. These DNA adducts can cause mutations and potentially lead to carcinogenesis . The primary molecular targets include cytochrome P450 enzymes and DNA .

Comparison with Similar Compounds

Structural Features and Molecular Properties

HAAs share a common imidazo ring fused to aromatic systems but differ in substituent positions and methylation patterns. Key structural analogs include:

Compound Name (Abbreviation) Molecular Formula Substituent Positions Molecular Mass (g/mol)
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (DiMeIQx) C₁₂H₁₃N₅ 3,4,8-trimethyl 227.27
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) C₁₁H₁₁N₅ 3,8-dimethyl 213.24
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) C₁₃H₁₂N₄ 1-methyl, 6-phenyl 224.26
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) C₁₁H₁₀N₄ 3-methyl 198.22

Key Differences :

  • DiMeIQx has three methyl groups (positions 3, 4, 8), enhancing steric hindrance and metabolic stability compared to MeIQx (two methyl groups) .
  • PhIP lacks a quinoxaline ring, instead featuring a phenyl-substituted pyridine system, which reduces cross-reactivity in antibody-based assays .

Metabolic Pathways and Enzymatic Activation

HAAs require metabolic activation by cytochrome P450 enzymes (notably CYP1A2) to form DNA-reactive intermediates.

Compound Primary Metabolic Pathway Key Metabolites Mutagenic Activation (Ames Test, TA98 Strain)
DiMeIQx N-hydroxylation by CYP1A2 N²-(2'-deoxyguanosin-8-yl)-DiMeIQx (DNA adduct) High mutagenicity (20% of cooked meat mutagens)
MeIQx Hydroxylation at C8 2-amino-8-hydroxymethyl-3-methylimidazo[4,5-f]quinoxaline Slightly lower potency than DiMeIQx
PhIP N2-hydroxylation PhIP-DNA adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) Moderate mutagenicity, but high carcinogenicity in mammary tissue
IQ N-hydroxylation and sulfation IQ-DNA adducts (e.g., N²-(2'-deoxyguanosin-8-yl)-IQ) Most potent mutagen among HAAs

Notes:

  • DiMeIQx forms a stable N2-(2'-deoxyguanosin-8-yl) DNA adduct, contributing to its carcinogenicity .
  • CYP1A2 is the primary enzyme activating DiMeIQx and MeIQx, whereas PhIP is also activated by CYP1A1 .

Mutagenic and Carcinogenic Potency

Mutagenicity varies significantly due to structural differences:

Compound Relative Mutagenic Potency (Salmonella TA98) Carcinogenic Target Organs (Rodent Studies)
DiMeIQx 3,000–5,000 revertants/μg Liver, colon
MeIQx 1,000–3,000 revertants/μg Liver, lung
PhIP 300–500 revertants/μg Mammary gland, colon
IQ 10,000–20,000 revertants/μg Liver, small intestine

Key Findings :

  • DiMeIQx exhibits higher mutagenic activity than PhIP but lower than IQ due to its methyl group configuration .
  • Epidemiological studies link DiMeIQx and MeIQx to colorectal cancer risk in humans .

Analytical Detection and Cross-Reactivity

HPLC-ESI-MS/MS with selective reaction monitoring (SRM) is the gold standard for HAA detection. DiMeIQx-d3 improves quantification accuracy by correcting matrix effects .

Compound Cross-Reactivity with Anti-DiMeIQx Antibody (%)
DiMeIQx 100%
7,8-DiMeIQx 85%
MeIQx 75%
PhIP <0.01%

Note: The antibody’s specificity for methyl groups at positions 3,4,8 explains its poor recognition of PhIP and IQ .

Formation in Cooked Foods and Mitigation Strategies

HAAs form via Maillard reactions between creatine, amino acids, and sugars. DiMeIQx levels depend on cooking method and temperature:

Cooking Method DiMeIQx Concentration (ng/g) MeIQx Concentration (ng/g)
Pan-fried beef (well-done) 1.0–3.0 3.0–5.0
Grilled chicken 0.5–1.5 1.0–2.0

Antioxidants (e.g., bamboo leaf extract, carnosic acid) reduce DiMeIQx formation by 49–64% in fried meats .

Biological Activity

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (also known as MeIQx-d3) is a deuterated derivative of the heterocyclic amine 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (MeIQx), which is recognized for its mutagenic and carcinogenic properties. This compound is primarily formed during the cooking of meat at high temperatures and has been extensively studied for its biological activities, particularly in relation to mutagenesis and cancer risk.

  • Chemical Formula : C12H10D3N5
  • Molecular Weight : 230.28 g/mol
  • CAS Number : 1216997-87-3
  • IUPAC Name : 4,8-dimethyl-3-(methyl-d3)-3H-imidazo[4,5-f]quinoxalin-2-amine

Mutagenicity and Carcinogenicity

Research has shown that MeIQx is one of the most potent mutagens found in cooked meats. It undergoes bioactivation through metabolic processes involving cytochrome P450 enzymes, leading to the formation of DNA adducts which are critical in the initiation of cancer. Specifically, studies have indicated that:

  • The N-hydroxylation of MeIQx is catalyzed by cytochrome P450 enzymes, followed by O-acetylation mediated by N-acetyltransferase (NAT2) .
  • The resultant DNA adducts, particularly deoxyguanosine-C8-MeIQx, are formed in a concentration-dependent manner and correlate strongly with mutagenesis .

Case Studies

  • Study on Acetylator Phenotypes : A study involving transfected Chinese hamster ovary cells demonstrated that cells expressing the rapid acetylator phenotype (NAT24) exhibited significantly higher levels of MeIQx-induced DNA adducts compared to those with the slow acetylator phenotype (NAT25B). This suggests a genetic predisposition influencing susceptibility to MeIQx-related mutagenesis .
  • Epidemiological Correlations : Epidemiological studies have linked high dietary intake of heterocyclic amines like MeIQx with increased cancer risks in populations with certain NAT2 genotypes. Rapid acetylators show a higher frequency of cancers associated with these compounds .

Metabolic Pathways

The metabolism of MeIQx involves several key steps:

  • Hydroxylation : Catalyzed by cytochrome P450 enzymes.
  • Acetylation : N-acetyltransferases convert N-hydroxy-MeIQx into reactive intermediates.
  • DNA Binding : These intermediates form stable adducts with DNA bases, leading to mutations.

Toxicological Implications

The presence of MeIQx in cooked foods raises concerns about dietary exposure and its implications for public health. The compound's ability to form DNA adducts suggests a mechanism through which dietary habits could influence cancer risk.

Summary Table of Key Findings

PropertyDetails
Mutagenicity Highly mutagenic; forms DNA adducts
Carcinogenicity Linked to increased cancer risk
Metabolic Activation Involves cytochrome P450 and NAT2 enzymes
Genetic Influence NAT2 genotype affects susceptibility
Dietary Sources Primarily from cooked meats

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 in food matrices?

  • Methodological Answer :

  • ELISA : A modified carbodiimide method conjugates the compound to carrier proteins (e.g., methyl 4-chloro-4-oxobutyrate attached to the 2-amino group), enabling antibody-based detection with a limit of detection (LOD) suitable for trace analysis .
  • Liquid Chromatography (LC) : Coupled with electrochemical detection (ECD) or photodiode array (PDA) detectors, LC achieves high specificity. For example, LC-ECD identified 10.0 ng/g of the compound in beef extract .
  • Molecularly Imprinted Polymers (MIPs) : Nucleobase-functionalized MIPs integrated into electrochemical sensors offer selective detection, avoiding cross-reactivity with structurally similar heterocyclic amines .

Q. What are the primary dietary sources of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline in humans?

  • Methodological Answer :

  • High-Temperature Cooking : Found in fried beef (hamburgers) and processed meats, with levels influenced by cooking temperature (>200°C) and duration. Airborne smoke condensates from frying contain detectable quantities .
  • Processed Meat Products : Beef extract and bacteriological-grade meat products are significant sources, with concentrations reaching 10 ng/g .
  • Epidemiological Assessment : Food frequency questionnaires (FFQs) combined with chemical analysis estimate mean daily intakes of ~16 ng/day in populations consuming fried meats .

Q. What role do cytochrome P450 enzymes play in the compound's metabolism?

  • Methodological Answer :

  • Activation Pathway : Cytochrome P450 1A2 (CYP1A2) catalyzes N-oxidation to form the proximate mutagen N-hydroxy-4,8-DiMeIQx, which binds DNA to form adducts like N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx .
  • Detoxification Pathway : CYP1A2 also mediates C8-oxidation to 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), a non-mutagenic metabolite predominant in human hepatocytes .

Advanced Research Questions

Q. How can conflicting data between Ames test mutagenicity and epidemiological cancer risk be resolved?

  • Methodological Answer :

  • Dose-Response Discrepancies : While Ames tests show high mutagenic potency (e.g., ~10,000 revertants/nmol in S. typhimurium TA98), human epidemiological studies report low daily exposures (<200 ng/day), suggesting thresholds below carcinogenic doses .
  • Metabolic Detoxification : Quantify IQx-8-COOH in urine as a biomarker of detoxification. This metabolite lacks genotoxicity and accounts for >50% of human excretion, mitigating carcinogenic risk .
  • Adduct Persistence : Measure DNA adducts (e.g., N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx) in tissues to assess long-term bioactivation despite low exposure .

Q. What experimental models best replicate human metabolic processing of this compound?

  • Methodological Answer :

  • Primary Human Hepatocytes : Superior to rodent models for CYP1A2-mediated metabolism, as rats lack the IQx-8-COOH detox pathway. Use LC-MS/MS to quantify human-specific metabolites .
  • Microsomal Systems : Recombinant CYP1A2 isoforms validate enzyme-specific activation. Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) between human and rat microsomes to identify interspecies differences .

Q. How do structural modifications influence the compound's mutagenic potency?

  • Methodological Answer :

  • Methyl Group Positioning : Compare Ames test results of analogs (e.g., 4,8-DiMeIQx vs. MeIQx). The 3,4,8-trimethyl configuration increases planarity, enhancing DNA intercalation and mutagenicity .
  • Isotopic Labeling (d3) : Use deuterated analogs (e.g., this compound) as internal standards in LC-MS to improve quantification accuracy and trace metabolic pathways .

Q. What methodological approaches address discrepancies between in vitro and in vivo genotoxicity data?

  • Methodological Answer :

  • 3D Hepatocyte Co-Cultures : Incorporate Kupffer cells to model inflammatory responses that enhance CYP1A2 activity and bioactivation. Measure cytokine release (e.g., IL-6) alongside DNA adducts .
  • Dose-Translation Models : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to human-equivalent doses, accounting for detoxification rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.